An In-depth Technical Guide to 3-Amino-N-(sec-butyl)-4-chlorobenzenesulfonamide
An In-depth Technical Guide to 3-Amino-N-(sec-butyl)-4-chlorobenzenesulfonamide
Foreword
This technical guide provides a comprehensive overview of the chemical and pharmacological properties of 3-Amino-N-(sec-butyl)-4-chlorobenzenesulfonamide. As a derivative of the well-established synthetic intermediate 3-Amino-4-chlorobenzenesulfonamide, this N-substituted analog holds potential for exploration in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in drug development, offering a synthesis of known data on the parent compound and predictive insights into the properties and potential of the title compound. While direct experimental data for 3-Amino-N-(sec-butyl)-4-chlorobenzenesulfonamide is not extensively available in public literature, this guide constructs a robust profile based on established chemical principles and data from structurally related molecules.
Introduction and Chemical Identity
3-Amino-N-(sec-butyl)-4-chlorobenzenesulfonamide belongs to the class of substituted benzenesulfonamides, a scaffold of significant interest in medicinal chemistry. The parent compound, 3-Amino-4-chlorobenzenesulfonamide, is a known building block in the synthesis of various biologically active molecules, particularly as a precursor to compounds targeting enzymes like carbonic anhydrases.[1] The introduction of a sec-butyl group on the sulfonamide nitrogen is anticipated to modulate the physicochemical and pharmacological properties of the parent molecule, potentially influencing its solubility, membrane permeability, and interaction with biological targets.
Table 1: Core Chemical and Physical Properties
| Property | Value (Predicted for 3-Amino-N-(sec-butyl)-4-chlorobenzenesulfonamide) | Value (Reported for 3-Amino-4-chlorobenzenesulfonamide) |
| IUPAC Name | 3-amino-N-(butan-2-yl)-4-chlorobenzenesulfonamide | 3-amino-4-chlorobenzenesulfonamide |
| Synonyms | N/A | 3-Amino-4-chlorobenzene-1-sulfonamide |
| CAS Number | Not assigned | 29092-34-0[2][3][4][5] |
| Molecular Formula | C₁₀H₁₅ClN₂O₂S | C₆H₇ClN₂O₂S[2][4] |
| Molecular Weight | 262.76 g/mol | 206.65 g/mol [2] |
| Physical Form | Predicted to be a solid at room temperature | Solid[2][5] |
| LogP (Predicted) | ~1.5 - 2.5 | 0.0932[4] |
Synthesis and Spectroscopic Characterization
The synthesis of 3-Amino-N-(sec-butyl)-4-chlorobenzenesulfonamide would logically proceed from its parent amine, 3-Amino-4-chlorobenzenesulfonamide. A common synthetic route would involve the protection of the aromatic amino group, followed by N-alkylation of the sulfonamide, and subsequent deprotection.
Proposed Synthetic Pathway
Caption: Proposed synthesis of 3-Amino-N-(sec-butyl)-4-chlorobenzenesulfonamide.
Experimental Protocol: Synthesis
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Protection: React 3-Amino-4-chlorobenzenesulfonamide with a suitable protecting agent (e.g., acetic anhydride) in an appropriate solvent to yield the N-acetylated derivative.
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N-Alkylation: Treat the N-protected intermediate with a base (e.g., potassium carbonate) and an alkylating agent such as 2-bromobutane in a polar aprotic solvent (e.g., DMF). The reaction mixture is typically heated to facilitate the substitution.
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Deprotection: Remove the protecting group under acidic or basic conditions to yield the final product, 3-Amino-N-(sec-butyl)-4-chlorobenzenesulfonamide.
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Purification: The crude product can be purified using standard techniques such as recrystallization or column chromatography.
Predicted Spectroscopic Data
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¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons, the amino group protons, and the protons of the sec-butyl group (a multiplet for the CH, a triplet for the terminal CH₃, and a doublet of triplets for the CH₂).
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¹³C NMR: The spectrum would display signals for the aromatic carbons, with shifts influenced by the amino, chloro, and sulfonamide substituents, as well as distinct signals for the four carbons of the sec-butyl group.
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Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak corresponding to the calculated molecular weight (262.76 g/mol ). The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl) would be observable.
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Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching for the primary amine and the sulfonamide N-H, S=O stretching for the sulfonyl group, and C-H stretching for the aromatic and aliphatic moieties.
Physicochemical Properties
The introduction of the sec-butyl group is expected to increase the lipophilicity of the molecule compared to its parent compound, as reflected in the predicted higher LogP value. This modification can have significant implications for its solubility in both aqueous and organic solvents, as well as its ability to cross biological membranes.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Rationale |
| Melting Point | Lower than the parent amine | The less symmetrical structure and the flexible alkyl chain may disrupt crystal packing. |
| Boiling Point | Higher than the parent amine | Increased molecular weight and van der Waals forces. |
| Water Solubility | Lower than the parent amine | Increased lipophilicity due to the sec-butyl group. |
| pKa | The amino group pKa is expected to be similar to the parent, while the sulfonamide N-H will be slightly more acidic due to the electron-donating nature of the alkyl group. | Inductive effects of the alkyl substituent. |
Potential Pharmacological Activity and Biological Significance
The benzenesulfonamide scaffold is a privileged structure in pharmacology.[1] N-substituted sulfonamides have been investigated for a variety of biological activities.
Carbonic Anhydrase Inhibition
Primary sulfonamides are well-known inhibitors of carbonic anhydrases. While N-alkylation can sometimes reduce or alter the inhibitory mechanism, some N-substituted sulfonamides retain activity.[6] The potential of 3-Amino-N-(sec-butyl)-4-chlorobenzenesulfonamide as a carbonic anhydrase inhibitor would warrant investigation, particularly for its selectivity against different isoenzymes.
Anticancer Activity
Numerous studies have explored the anticancer potential of N-substituted chlorobenzenesulfonamide derivatives. These compounds can exert their effects through various mechanisms, including the inhibition of signaling pathways crucial for cancer cell proliferation, such as the β-catenin pathway.[7] The specific substitution pattern on the benzene ring and the nature of the N-substituent are critical for cytotoxic activity and selectivity against different cancer cell lines.
Other Potential Activities
The broader class of sulfonamides has been associated with a wide range of therapeutic applications, including antibacterial and antidiabetic effects. For instance, N-sulfonylureas containing a chlorobenzenesulfonyl group, such as Chlorpropamide, are used as hypoglycemic agents.[8]
Analytical Methodologies
The characterization and quantification of 3-Amino-N-(sec-butyl)-4-chlorobenzenesulfonamide would rely on standard analytical techniques.
Experimental Protocol: Purity and Quantification by HPLC
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HPLC System: A standard HPLC system equipped with a UV detector.
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Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is generally suitable for this class of compounds.
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Mobile Phase: A gradient of acetonitrile and water (with a small amount of an acid modifier like formic acid for improved peak shape) would be a good starting point for method development.
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Detection: UV detection at a wavelength where the aromatic ring shows strong absorbance (e.g., 254 nm).
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Quantification: For quantitative analysis, a calibration curve would be constructed using a certified reference standard.
Caption: A typical workflow for HPLC analysis.
Safety and Handling
While specific toxicity data for 3-Amino-N-(sec-butyl)-4-chlorobenzenesulfonamide is unavailable, it should be handled with the standard precautions for laboratory chemicals. This includes the use of personal protective equipment (gloves, safety glasses, and a lab coat) and working in a well-ventilated area. For the parent compound, 3-Amino-4-chlorobenzenesulfonamide, the storage class is listed as for combustible solids.[2]
Conclusion and Future Directions
3-Amino-N-(sec-butyl)-4-chlorobenzenesulfonamide represents an unexplored derivative of a versatile chemical intermediate. Based on the established chemistry and pharmacology of related sulfonamides, this compound holds promise for investigation in several areas of drug discovery, including as a potential carbonic anhydrase inhibitor or anticancer agent. The increased lipophilicity conferred by the sec-butyl group may offer advantages in terms of pharmacokinetic properties. Further research is warranted to synthesize and characterize this compound and to evaluate its biological activity in relevant assays.
References
- Schoenwald, R. D., & Barfknecht, C. F. (1983). N-Substituted sulfonamide carbonic anhydrase inhibitors with topical effects on intraocular pressure. Journal of Medicinal Chemistry, 26(6), 801–804.
- Abdel-Gawad, H., et al. (2024). Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability. Journal of Medicinal Chemistry, 67(22), 20298-20314.
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SIELC Technologies. (2018, May 16). 3-Amino-4-chlorobenzenesulphonamide. Retrieved from [Link]
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PubChem. (n.d.). Chlorpropamide. Retrieved from [Link]
Sources
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- 3. 29092-34-0|3-Amino-4-chlorobenzenesulfonamide|BLD Pharm [bldpharm.com]
- 4. 3-Amino-4-chlorobenzenesulphonamide | SIELC Technologies [sielc.com]
- 5. 3-amino-4-chlorobenzenesulfonamide | 29092-34-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
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- 7. Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
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